molecular formula C10H13BrS B13632014 3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene

3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene

Cat. No.: B13632014
M. Wt: 245.18 g/mol
InChI Key: TZIDOIJLWZZOQI-UHFFFAOYSA-N
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Description

3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to an ethyl chain and a thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various fields of chemistry and industry due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a cyclopropylmethyl compound, followed by its reaction with a thiophene derivative. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve the desired bromomethylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of azido or thiol-substituted derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dehalogenated or cyclopropyl-modified products.

Scientific Research Applications

3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in proteins or DNA, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)thiophene: Lacks the cyclopropyl and ethyl groups, making it less sterically hindered and potentially more reactive.

    2-(2-Bromoethyl)thiophene: Similar structure but with the bromine atom on a different position, leading to different reactivity and applications.

Uniqueness

3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene is unique due to the presence of the cyclopropyl ring, which introduces strain and affects the compound’s reactivity and stability. This structural feature can influence its interactions in chemical and biological systems, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H13BrS

Molecular Weight

245.18 g/mol

IUPAC Name

3-[2-[1-(bromomethyl)cyclopropyl]ethyl]thiophene

InChI

InChI=1S/C10H13BrS/c11-8-10(4-5-10)3-1-9-2-6-12-7-9/h2,6-7H,1,3-5,8H2

InChI Key

TZIDOIJLWZZOQI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCC2=CSC=C2)CBr

Origin of Product

United States

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